Uroporphyrinogen I
Description
Structure
2D Structure
Properties
CAS No. |
1867-62-5 |
|---|---|
Molecular Formula |
C40H44N4O16 |
Molecular Weight |
836.8 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
QTTNOSKSLATGQB-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |
Canonical SMILES |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Methodological Approaches in Uroporphyrinogen I Research
Enzymatic Activity Assays
Enzymatic assays are fundamental to characterizing the function of enzymes involved in uroporphyrinogen metabolism. These assays measure the rate of substrate conversion to product, providing insights into enzyme efficiency and the impact of mutations or inhibitors.
The activity of uroporphyrinogen I synthase, also known as porphobilinogen (B132115) deaminase, is commonly determined using spectrophotometric and fluorimetric methods. nih.gov These techniques are based on the measurement of this compound formation from its precursor, porphobilinogen.
A simple spectrophotometric method involves incubating the enzyme with porphobilinogen and measuring the increase in absorbance at a specific wavelength corresponding to the uroporphyrin I product after oxidation. nih.gov This method has been shown to yield results comparable to more complex fluorimetric assays. nih.gov Fluorimetric methods, on the other hand, offer high sensitivity by detecting the fluorescence of the porphyrin product. core.ac.uk These assays are instrumental in diagnosing conditions like acute intermittent porphyria, where the activity of this enzyme is deficient. nih.gov
The general principle of these assays involves the following steps:
Incubation of a sample containing the enzyme (e.g., erythrocyte hemolysate) with a known concentration of porphobilinogen.
The reaction is allowed to proceed for a specific time under controlled conditions (temperature and pH).
The reaction is stopped, and the this compound produced is oxidized to the stable, colored, and fluorescent uroporphyrin I.
The amount of uroporphyrin I is quantified by measuring its absorbance or fluorescence.
Assays for uroporphyrinogen decarboxylase (UROD) activity are essential for diagnosing porphyria cutanea tarda (PCT). nih.govnih.gov These assays measure the conversion of uroporphyrinogen to coproporphyrinogen. One established method utilizes pentacarboxylic acid porphyrinogen (B1241876) I as a substrate, and the resulting coproporphyrin is measured by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov
Another approach involves incubating a hemolysate with uroporphyrinogen III as the substrate. The amount of unconverted substrate is then oxidized to uroporphyrin and measured by HPLC. The enzyme activity is calculated based on the amount of substrate consumed. nih.gov This method is noted for being simple, rapid, and highly reproducible, making it suitable for clinical use. nih.gov The determination of erythrocyte UROD activity is crucial for distinguishing between the familial and sporadic forms of PCT. nih.govnih.gov
A typical assay for UROD activity includes:
Patient Preparation: Patients should abstain from alcohol for 24 hours prior to specimen collection, as alcohol can suppress enzyme activity.
Specimen: Whole blood collected in a green top (sodium heparin) or lavender top (EDTA) tube.
Method: Incubation of lysed erythrocytes with a porphyrinogen substrate followed by HPLC analysis. mayocliniclabs.com
Understanding the kinetic properties of enzymes like uroporphyrinogen synthase and decarboxylase is critical for elucidating their mechanisms of action and the effects of inhibitors. Key kinetic parameters include the Michaelis constant (K_m) and the maximum reaction velocity (V_max). khanacademy.org
K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates a higher affinity of the enzyme for its substrate. khanacademy.org
V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. khanacademy.org
Inhibition Constants (K_i and K_i'): These constants quantify how tightly an inhibitor binds to the enzyme (K_i) or the enzyme-substrate complex (K_i'). cmu.edu
These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. plos.org Graphical representations like Lineweaver-Burk plots are often used to visualize the data and determine K_m and V_max. khanacademy.org The effects of inhibitors can be characterized by observing the changes in these kinetic parameters. For instance, a competitive inhibitor increases the apparent K_m but does not affect V_max, while a non-competitive inhibitor decreases V_max without changing K_m. khanacademy.orgyoutube.com
Calorimetric methods, such as enthalpy arrays, offer a label-free approach to determine kinetic parameters by measuring the heat changes during the enzymatic reaction. nih.gov
| Parameter | Description | Significance in this compound Research |
| K_m | Substrate concentration at half V_max. | Indicates the affinity of uroporphyrinogen synthase for porphobilinogen or uroporphyrinogen decarboxylase for uroporphyrinogen. |
| V_max | Maximum reaction rate at substrate saturation. | Reflects the catalytic efficiency of the enzyme. |
| K_i | Dissociation constant for inhibitor binding to the free enzyme. | Quantifies the potency of competitive inhibitors. |
| K_i' | Dissociation constant for inhibitor binding to the enzyme-substrate complex. | Relevant for uncompetitive and non-competitive inhibition studies. |
Molecular Biology Techniques for Genetic and Gene Expression Analysis
Molecular biology techniques are indispensable for investigating the genetic basis of disorders related to this compound metabolism and for producing enzymes for functional studies.
Mutations in the genes encoding uroporphyrinogen decarboxylase (UROD) and uroporphyrinogen III synthase (UROS) are responsible for various forms of porphyria. medlineplus.govmedlineplus.gov Gene sequencing is the gold standard for identifying these mutations.
The UROD gene is located on chromosome 1, and mutations in this gene can cause porphyria cutanea tarda (PCT) and hepatoerythropoietic porphyria (HEP). medlineplus.gov Over 50 mutations in the UROD gene have been linked to PCT, which typically reduce the enzyme's activity by about 50%. medlineplus.gov In a study of Argentinean patients with familial PCT, eleven different UROD gene mutations were identified, including four novel ones. nih.gov Denaturing gradient gel electrophoresis (DGGE) has also been used as a screening method to detect known and unknown mutations in the UROD gene. nih.gov
The UROS gene, found on chromosome 10, provides instructions for making uroporphyrinogen III synthase. medlineplus.govgenecards.org More than 35 mutations in the UROS gene have been identified as causes of congenital erythropoietic porphyria (CEP). medlineplus.gov A common mutation is Cys73Arg, which accounts for about a third of all CEP cases. medlineplus.gov These mutations alter the structure and function of the enzyme, leading to a buildup of porphyrins. medlineplus.gov
Examples of Identified Mutations:
| Gene | Disease | Example Mutations | Effect on Enzyme |
| UROD | Familial Porphyria Cutanea Tarda (fPCT) | M01T, F229L, M324T (missense) nih.gov | Reduced catalytic activity and increased thermolability. nih.gov |
| UROD | fPCT | IVS3-2A-->T, IVS5-2A-->G (splice mutations) nih.gov | Exon skipping, leading to truncated, inactive protein. nih.gov |
| UROD | fPCT | 415-416delTA (deletion) nih.gov | Frameshift and premature stop codon, resulting in no residual activity. nih.gov |
| UROS | Congenital Erythropoietic Porphyria (CEP) | Cys73Arg (C73R) medlineplus.gov | Reduced enzyme activity. medlineplus.gov |
| UROS | CEP | A66V nih.gov | Results in a mild variant of the disease with low uroporphyrin I levels. nih.gov |
To study the functional properties of enzymes like uroporphyrinogen synthase and decarboxylase in detail, they are often produced in large quantities using recombinant protein expression systems. Escherichia coli is a commonly used host for this purpose. nih.gov
For example, human uroporphyrinogen III synthase has been successfully expressed in E. coli. nih.gov This allows for the purification of the enzyme and subsequent characterization of its properties, such as thermostability and the role of specific amino acid residues in its catalytic activity. nih.gov Studies on the recombinant human enzyme have revealed that a specific cysteine residue (Cys73) is crucial for its activity. nih.gov
Similarly, novel missense mutations identified in the UROD gene have been expressed in E. coli to assess their impact on the protein. researchgate.net Such studies have shown that some mutations lead to the production of inactive proteins that are localized to inclusion bodies within the bacteria. researchgate.net These functional characterization studies are vital for understanding the molecular basis of the associated diseases.
Structural Biology Approaches
Understanding the precise mechanisms by which enzymes interact with uroporphyrinogen isomers requires detailed three-dimensional structural information. X-ray crystallography has been the primary technique for elucidating the atomic structures of the key enzymes UROS and UROD.
The crystal structure of human uroporphyrinogen III synthase (UROS) has been determined at high resolution (e.g., 1.85 Å). nih.gov The enzyme folds into an elongated, bi-lobed structure comprising two α/β domains connected by a two-strand anti-parallel β-sheet. nih.govresearchgate.net The active site is situated in a large cleft between these two domains. nih.govresearchgate.net This structural arrangement is critical for its function, which is to catalyze the cyclization of the linear hydroxymethylbilane (B3061235), involving the inversion of the D-ring to form uroporphyrinogen III. nih.govwikipedia.org
Human uroporphyrinogen decarboxylase (UROD), the enzyme that decarboxylates both this compound and III, has also been crystallized and its structure solved at 1.60 Å resolution. embopress.orgnih.gov UROD functions as a homodimer in solution. embopress.orgwikipedia.org Each monomer consists of a single domain with a (β/α)₈-barrel (TIM-barrel) fold, a common structure in enzymes. embopress.orgnih.goviucr.org The structure reveals a deep active site cleft formed by loops at the C-terminal ends of the barrel strands. embopress.org This cleft is rich in conserved, positively charged residues (e.g., Arginine) that are proposed to bind the negatively charged acetate (B1210297) side chains of the uroporphyrinogen substrate. embopress.org Dimerization juxtaposes the two active site clefts, suggesting a functional interaction between the catalytic centers of the two monomers. nih.gov
While X-ray crystallography has been invaluable, cryo-electron microscopy (cryo-EM) is an increasingly powerful alternative for determining the structure of biomolecules in their near-native state without the need for crystallization. nih.govresearchgate.net Cryo-EM has been successfully used to solve the structures of various enzymes, including large thermostable complexes and even relatively small proteins like hemoglobin (64 kDa). nih.govresearchgate.net This technique holds significant promise for capturing different conformational states of heme biosynthesis enzymes like UROS and UROD during their catalytic cycles.
Table 2: Summary of Structural Features of Human UROS and UROD from X-ray Crystallography This table summarizes key structural data obtained from crystallographic studies of the human enzymes that metabolize uroporphyrinogens.
| Feature | Uroporphyrinogen III Synthase (UROS) | Uroporphyrinogen Decarboxylase (UROD) |
|---|---|---|
| PDB ID Example | 1JR2 nih.gov | 1URO rcsb.org |
| Resolution | 1.85 Å nih.gov | 1.60 - 1.80 Å embopress.orgrcsb.org |
| Fold/Architecture | Two α/β domains connected by a β-ladder. nih.govwikipedia.org | (β/α)₈-barrel (TIM-barrel). embopress.orgiucr.org |
| Oligomeric State | Monomer nih.gov | Homodimer embopress.orgnih.gov |
| Active Site Location | In a large cleft between the two domains. nih.govresearchgate.net | Deep cleft at the C-terminal end of the β-barrel. embopress.org |
| Key Active Site Features | Lined with conserved residues. researchgate.net | Cluster of conserved, positively charged residues (Arg37, Arg41) and other key residues (Asp86, Tyr164). embopress.org |
Enzymes are not static structures; their function is intrinsically linked to their conformational dynamics. nih.gov For the enzymes that process uroporphyrinogens, flexibility and stability are crucial for catalysis.
Studies of UROS have revealed significant inter-domain flexibility. The two domains of UROS can move relative to each other, and this "opening and closing" motion is thought to be essential for the catalytic cycle. nih.govresearchgate.net A more open conformation may facilitate the binding of the linear substrate (hydroxymethylbilane) and the subsequent release of the cyclic product (uroporphyrinogen III), while a closed conformation is likely required to sequester the substrate from the solvent and perform the ring closure reaction. nih.gov The structure of a UROS-product complex shows the product bound between the two domains, holding them in a "closed" conformation. nih.gov
For UROD, both stability and specific dynamic motions are important. Mutations associated with porphyria cutanea tarda often lead to reduced conformational stability of the UROD protein, even if they are located far from the active site. nih.gov The crystal structure of human UROD identified a flexible loop segment (residues 100-105) near the active site. embopress.org It is speculated that this loop's mobility is functionally important. embopress.org It may adopt an open state to allow the bulky uroporphyrinogen substrate to access the catalytic cleft and then move to a closed state to properly orient the substrate and protect the reaction from bulk solvent. embopress.org This highlights how subtle changes in enzyme dynamics can have profound effects on catalytic efficiency.
Table 3: Functional Implications of Enzyme Dynamics in Uroporphyrinogen Metabolism This table outlines how the dynamic properties of UROS and UROD are linked to their specific catalytic functions.
| Enzyme | Observed Dynamic Feature | Functional Implication |
|---|---|---|
| Uroporphyrinogen III Synthase (UROS) | Inter-domain "opening and closing" motion. nih.govresearchgate.net | Facilitates substrate binding and product release (open state); required for the cyclization reaction (closed state). nih.gov |
| Uroporphyrinogen Decarboxylase (UROD) | Reduced conformational stability from mutations. nih.gov | Can lead to enzyme deficiency and disease (porphyria cutanea tarda). |
| Uroporphyrinogen Decarboxylase (UROD) | Mobility of a loop near the active site. embopress.org | May act as a "gate" to control substrate access and create a protected catalytic environment. embopress.org |
Utilization of In Vitro and Ex Vivo Biological Models
The study of this compound and its associated enzymes heavily relies on various biological models, ranging from highly purified protein systems to complex cell and organ extracts. These models allow researchers to investigate enzyme function, kinetics, and the metabolic consequences of enzyme deficiencies.
Recombinant DNA technology provides a powerful tool for producing large quantities of specific enzymes for detailed biochemical characterization. By cloning the gene encoding an enzyme of interest, such as the E. coli hemD gene for uroporphyrinogen III synthase, into a suitable expression vector and host system, researchers can generate strains that produce the enzyme at levels up to 1000 times higher than the wild-type. nih.gov This overexpression facilitates the purification of the enzyme to homogeneity in milligram amounts, enabling in-depth study. nih.gov
Once purified, recombinant enzymes are subjected to a battery of tests to determine their fundamental properties. These characterizations include measuring molecular weight, isoelectric point (pI), optimal pH for activity, and kinetic parameters like the Michaelis constant (Kₘ), which reflects the enzyme's affinity for its substrate. nih.gov Furthermore, site-directed mutagenesis of recombinant proteins is a key technique for probing the enzyme's mechanism. By systematically altering highly conserved amino acid residues within the putative active site and testing the activity of the resulting variant enzymes, researchers can identify specific residues critical for catalysis. researchgate.net For example, studies on rat urogen III synthase identified Tyr168 as an important residue for the enzymatic reaction. researchgate.net This approach helps to elucidate the roles of individual amino acids in substrate binding and catalysis. researchgate.netebi.ac.uk
| Property | Value | Enzyme Source |
| Molecular Weight (Mᵣ) | 28,000 | Recombinant E. coli Uroporphyrinogen III Synthase nih.gov |
| Isoelectric Point (pI) | 5.2 | Recombinant E. coli Uroporphyrinogen III Synthase nih.gov |
| pH Optimum | 7.8 | Recombinant E. coli Uroporphyrinogen III Synthase nih.gov |
| Kₘ for pre-uroporphyrinogen | 5 µM | Recombinant E. coli Uroporphyrinogen III Synthase nih.gov |
| Specific Activity | 1500 units/mg | Recombinant E. coli Uroporphyrinogen III Synthase nih.gov |
Ex vivo studies using cell and organ extracts are crucial for understanding enzyme function in a more physiologically relevant context. Human erythrocytes are a particularly valuable and accessible model for studying the enzymes of heme biosynthesis. nih.gov Research on this compound synthase from human erythrocytes has led to the separation, purification, and characterization of its isoenzymes. nih.govnih.gov Using chromatographic techniques, researchers have isolated multiple forms of the enzyme, revealing differences in their molecular weights and other properties. nih.gov
Erythrocyte lysates are also the standard sample matrix for the clinical and research-based mass spectrometric assays that measure the activity of PBGD and UROD by quantifying the production or consumption of this compound. nih.govacs.orgacs.org These assays provide a direct window into enzyme function within a native cellular environment. nih.govacs.org
Beyond erythrocytes, extracts from other organs are utilized based on their role in heme metabolism and porphyria pathology. For instance, deficiency of the enzyme uroporphyrinogen decarboxylase (UROD) in the liver is the cause of porphyria cutanea tarda, the most common type of porphyria. nih.gov This makes liver extracts an essential biological model for investigating the metabolism of this compound and its derivatives in the context of this disease.
| Isoenzyme Fraction | Purification Fold | Yield | Molecular Weight (mean ± SEM) |
| Fraction A | 613-fold | 2.2% | Not specified for fraction |
| Fraction B | 743-fold | 3.4% | Not specified for fraction |
| Isoenzyme B1 | - | - | 38,000 ± 1000 |
| Isoenzyme B2 | - | - | 40,000 ± 1000 |
| Isoenzyme B3 | - | - | 40,000 ± 1000 |
Data from the purification of this compound synthase isoenzymes from human erythrocytes. nih.gov
Advanced Research Directions and Biotechnological Applications
Enzyme Engineering and Rational Design for Heme Biosynthesis Pathway Modulation
The intricate and highly regulated heme biosynthesis pathway presents numerous opportunities for scientific investigation and biotechnological advancement. By targeting key enzymes within this pathway, researchers are developing novel strategies to modulate the production of porphyrin intermediates, including the clinically significant uroporphyrinogen I.
Uroporphyrinogen III synthase (UROS) is a critical enzyme that catalyzes the conversion of hydroxymethylbilane (B3061235) into uroporphyrinogen III, the physiologically relevant isomer for heme synthesis. wikipedia.orgnih.gov A deficiency in UROS activity leads to the non-enzymatic cyclization of hydroxymethylbilane to form the non-functional this compound isomer. nih.govutah.edu The accumulation of this compound and its oxidized form, uroporphyrin I, is a hallmark of congenital erythropoietic porphyria (CEP), a rare genetic disorder. nih.govnih.gov
Current research focuses on enhancing UROS activity and stability to reduce the formation of this compound. One promising approach involves the use of chemical chaperones and proteasome inhibitors. Studies on missense mutations in the UROS gene, which are a common cause of CEP, have shown that many of these mutations lead to protein misfolding, thermodynamic instability, and premature degradation of the UROS enzyme. nih.gov Treatment with the proteasome inhibitor bortezomib (B1684674) has been demonstrated to enhance the proteostasis of unstable UROS mutants, suggesting that modulating protein degradation pathways could be a viable therapeutic strategy. nih.gov
Furthermore, investigations into the cellular environment have revealed that oxidative stress can impact the efficiency of the heme synthesis pathway. Research has shown that supplementing with antioxidants like ascorbic acid or overexpressing reactive oxygen species (ROS)-scavenging genes can improve the ratio of uroporphyrinogen III to this compound. researchgate.net Specifically, the overexpression of the sodA gene in E. coli led to a significant increase in total porphyrin production while also improving the uroporphyrin III to uroporphyrin I ratio. researchgate.net These findings highlight the importance of maintaining a balanced redox state for optimal UROS function and the potential for antioxidant therapies to mitigate this compound formation.
Uroporphyrinogen decarboxylase (UROD) is another key enzyme in the heme biosynthesis pathway, responsible for catalyzing the sequential removal of four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III to produce coproporphyrinogen III. wikipedia.orgmedlineplus.gov This enzyme is notable for its remarkable catalytic efficiency, achieving one of the largest rate enhancements known for an enzyme that operates without a cofactor. wikipedia.orgnih.gov The uncatalyzed decarboxylation of its substrate is exceedingly slow, with a half-life estimated to be in the billions of years. pnas.orgnih.gov
Structural and mechanistic studies have provided insights into how UROD achieves this feat. The enzyme functions as a dimer, and its active site contains several highly conserved residues that are crucial for substrate binding and catalysis. embopress.org It is proposed that a protonated arginine residue (Arg-37 in human UROD) plays a key role by providing a counterion that facilitates the entry of the carboxylate group into a nonpolar environment, stabilizes the resulting carbanion, and donates a proton. nih.govpnas.orgnih.gov Mutations in the UROD gene that reduce its activity are associated with porphyria cutanea tarda (PCT) and hepatoerythropoietic porphyria (HEP). wikipedia.orgmedlineplus.gov
The catalytic mechanism is thought to proceed in a stepwise manner, with the decarboxylation of the four acetate groups occurring in a preferred order at low substrate concentrations. wikipedia.org The crystal structure of human UROD reveals a deep active site cleft, which is thought to allow for specific catalysis and may facilitate the transfer of intermediates between the two active sites of the dimer. embopress.org Understanding the intricate details of UROD's catalytic power is essential for developing therapies for porphyrias and for the rational design of novel biocatalysts.
Bio-Based Production of Uroporphyrins and Porphyrinogen (B1241876) Intermediates for Research and Industrial Applications
The unique photophysical and chemical properties of porphyrins have garnered significant interest for a wide range of applications, including in therapeutics, molecular electronics, and as chemical sensors. uwaterloo.caassumption.edu While chemical synthesis of porphyrins is possible, it is often inefficient and lacks stereoselectivity. uwaterloo.caresearchgate.net Consequently, there is a growing interest in developing bio-based production systems for porphyrins and their intermediates.
Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy for the sustainable and high-yield production of these valuable compounds. uwaterloo.camdpi.com By implementing and optimizing the heme biosynthetic pathway in engineered E. coli strains, researchers have successfully produced significant quantities of uroporphyrin. uwaterloo.cauwaterloo.casciepublish.com
One successful approach involves the heterologous expression of the Shemin/C4 pathway in an E. coli strain with an enhanced intracellular pool of the precursor succinyl-CoA. uwaterloo.cauwaterloo.ca By fine-tuning the expression of key pathway genes such as hemA, hemB, hemC, and hemD, researchers have been able to achieve high titers of uroporphyrin, with reported yields of up to 901.9 mg/L in fed-batch bioreactor cultivations. uwaterloo.casciepublish.com A significant advantage of this bio-based system is that the produced uroporphyrin is often secreted into the culture medium, which simplifies downstream purification processes. uwaterloo.casciepublish.com
These advances in synthetic biology and metabolic engineering are paving the way for the large-scale, cost-effective, and environmentally friendly production of uroporphyrins and other porphyrinogen intermediates for both research and industrial purposes. uwaterloo.cauwaterloo.ca
Uroporphyrin I as a Research Analyte and Mechanistic Probe
While this compound is a non-functional byproduct of heme synthesis in humans, its oxidized form, uroporphyrin I, has proven to be a valuable tool in biochemical and medical research. nih.gov
The measurement of uroporphyrin I levels in biological samples is a cornerstone in the diagnosis of certain porphyrias. frontierspecialtychemicals.comnih.gov In healthy individuals, the levels of uroporphyrin I are very low. healthmatters.io However, in conditions such as congenital erythropoietic porphyria (CEP), a deficiency in UROS activity leads to a significant accumulation and excretion of uroporphyrin I. nih.govnih.gov Therefore, quantifying uroporphyrin I in urine, plasma, or red blood cells is a key diagnostic marker for this disease. nih.govporphyriafoundation.org
Various analytical techniques are employed for the detection and quantification of uroporphyrin I. High-performance liquid chromatography (HPLC) with fluorometric detection is a commonly used method that can separate and quantify different porphyrin isomers, including uroporphyrin I and III. nih.govtestcatalog.org More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been introduced, offering high sensitivity and specificity for porphyrin analysis. nih.gov The characteristic orange-red fluorescence of porphyrins when excited by light in the 400 nm wavelength range also provides a basis for their detection in body fluids. youtube.com
Beyond its role in diagnosing inherited porphyrias, uroporphyrin I is also being investigated as a potential biomarker for other conditions, including exposure to environmental toxins and certain types of cancer. frontierspecialtychemicals.com
The tetrapyrrole structure of porphyrins allows them to form stable complexes with a variety of metal ions. nih.govias.ac.in This property is central to their biological functions, with the iron in heme being a prime example. youtube.com Research into the interaction of uroporphyrin I with different metal ions is ongoing, with studies showing that the presence of a metal ion in the porphyrin cavity can alter its physicochemical properties. ias.ac.innih.gov The binding affinities for different metal ions vary, and these interactions can influence the porphyrin's electronic structure and reactivity. ias.ac.incore.ac.uk
Uroporphyrin I has also been implicated in oxidative processes and cellular damage. frontierspecialtychemicals.com Under certain conditions, it can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, which can lead to cell damage. t3db.cahmdb.ca This photosensitizing property is a major contributor to the cutaneous symptoms observed in porphyrias. nih.gov Interestingly, some studies suggest that uroporphyrin I may also exert biological effects independent of light, such as stimulating collagen biosynthesis in skin fibroblasts, which could contribute to the scleroderma-like skin changes seen in some porphyria patients. nih.gov The interaction of uroporphyrin I with metal ions and its role in oxidative stress are active areas of research aimed at better understanding the pathophysiology of porphyrias and the broader biological roles of porphyrins. frontierspecialtychemicals.com
Emerging Concepts in Cellular Porphyrinogen Homeostasis and Pathway Regulation
The cellular concentration and activity of enzymes in the heme biosynthetic pathway are tightly regulated to maintain homeostasis and meet the cell's metabolic needs. frontiersin.org this compound is formed spontaneously from hydroxymethylbilane when the enzyme uroporphyrinogen III synthase (UROS) is deficient or absent. wikipedia.org Therefore, the regulation of UROS and the preceding enzyme, porphobilinogen (B132115) deaminase (PBGD), is critical in preventing the accumulation of this compound.
Similarly, the cellular pool of porphobilinogen deaminase (PBGD), the enzyme that produces hydroxymethylbilane, is also controlled by proteasomal degradation. nih.gov Mutations in the HMBS gene that cause acute intermittent porphyria (AIP) can result in proteins with reduced expression due to enhanced degradation, even when transcription levels are normal. nih.govwikipedia.org
Regulation also occurs at the transcriptional level, with tissue-specific mechanisms in place. The HMBS gene, for instance, has two different promoters that result in a ubiquitous (housekeeping) isoform and an erythroid-specific isoform through alternative splicing. ashpublications.orggenecards.org This allows for differential regulation of heme synthesis in different cell types, such as liver and red blood cells. ashpublications.org The stability of the first enzyme in the pathway, ALAS, is also regulated differently depending on the cell type, highlighting the complexity of pathway control. frontiersin.org These findings underscore that cellular homeostasis of porphyrinogens is a multi-layered process involving transcriptional control, alternative splicing, and protein quality control mechanisms to ensure the correct flux through the heme synthesis pathway and prevent the accumulation of potentially toxic intermediates like this compound.
Interactive Data Table: Key Factors in Cellular Porphyrinogen Homeostasis and Pathway Regulation
| Regulatory Level | Key Factor | Enzyme(s) Affected | Mechanism / Finding | Reference(s) |
| Protein Stability | Missense Mutations (e.g., C73R) | Uroporphyrinogen III Synthase (UROS) | Mutations lead to protein misfolding, reduced kinetic stability, and accelerated intracellular degradation. | oup.commedlineplus.govnih.gov |
| Protein Degradation | Proteasome Pathway | Uroporphyrinogen III Synthase (UROS), Porphobilinogen Deaminase (PBGD) | Mutant forms of both enzymes are targeted for degradation by the proteasome, controlling their cellular levels. | nih.govnih.gov |
| Transcriptional Control | Alternative Splicing | Porphobilinogen Deaminase (PBGD) | A single gene (HMBS) produces both a ubiquitous and an erythroid-specific isoform, allowing for tissue-specific regulation. | ashpublications.org |
| Enzyme Activity | Substrate Availability | Uroporphyrinogen III Synthase (UROS) | In the absence of UROS activity, its substrate (hydroxymethylbilane) spontaneously cyclizes to form this compound. | wikipedia.org |
| Feedback Inhibition | Heme | Porphobilinogen Deaminase (PBGD) | The end-product, heme, can down-regulate the cellular pool of PBGD by influencing proteasome activity. | nih.govscispace.com |
Q & A
Q. How is uroporphyrinogen I detected and quantified in enzymatic assays?
Methodological guidance: Use spectrofluorometric assays with optimized excitation/emission wavelengths (e.g., 405 nm excitation, 620 nm emission) to measure this compound accumulation. Ensure substrate specificity by comparing activity against uroporphyrinogen III. Validate with recombinant uroporphyrinogen decarboxylase (UROD) controls to confirm enzymatic conversion . For kinetic studies, employ Lineweaver-Burk plots to determine and , accounting for non-enzymatic substrate degradation .
Q. What experimental systems are suitable for studying this compound accumulation in porphyrias?
Approach: Use E. coli expression systems to express mutant UROD proteins (e.g., A22V, F84I) and measure activity toward this compound vs. III. Monitor soluble vs. insoluble protein fractions to assess folding stability (e.g., D79N and P150L mutants aggregate in prokaryotic systems, requiring alternative purification strategies) . For mammalian models, employ erythrocyte lysates from porphyria patients to analyze endogenous this compound/III ratios .
Advanced Research Questions
Q. How do UROD mutations differentially affect this compound and III metabolism?
Data-driven analysis:
- Mutations like G170D reduce UROD activity toward this compound (17.3% of wild-type) more severely than toward uroporphyrinogen III (60.6% of wild-type), suggesting substrate-specific structural constraints .
- Use site-directed mutagenesis coupled with crystallography to map substrate-binding residues. For example, T141I disrupts active-site flexibility, impairing decarboxylation efficiency for isomer I .
Q. How can contradictory data on this compound toxicity be resolved in cellular models?
Experimental design:
- Compare isogenic cell lines (wild-type vs. UROS-deficient) exposed to this compound under controlled redox conditions. Measure mitochondrial membrane potential and reactive oxygen species (ROS) to distinguish isomer-specific toxicity .
- Use LC-MS to quantify coproporphyrinogen I (downstream metabolite) accumulation, linking biochemical data to cytotoxicity .
Q. What mechanisms explain the non-enzymatic formation of this compound in UROS-deficient systems?
Mechanistic insights: Hydroxymethylbilane (HMB) spontaneously cyclizes into this compound in the absence of UROS. Validate this by incubating HMB in buffered solutions (pH 7.4, 37°C) and tracking isomer formation via HPLC. Compare kinetics with UROS-supplemented reactions to quantify enzymatic vs. non-enzymatic contributions .
Methodological Challenges
Q. How should researchers address low solubility of mutant UROD proteins in activity assays?
Solutions:
- Optimize prokaryotic expression conditions (e.g., lower induction temperature, co-expression with chaperones) .
- For insoluble mutants (e.g., D79N), use denaturation-refolding protocols with urea gradients, followed by activity reconstitution in liposomal membranes .
Q. What controls are essential for distinguishing this compound from III in spectrophotometric assays?
Quality control:
- Include blank reactions with heat-inactivated enzyme to account for auto-oxidation.
- Validate isomer identity using porphyrin methyl ester derivatives analyzed by thin-layer chromatography (TLC) with authentic standards .
Data Interpretation
Q. Why do some UROD mutations show tissue-specific effects on this compound metabolism?
Hypothesis testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
